N-(1-Methylcyclopentyl)benzamide

Description

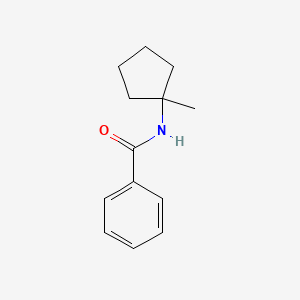

N-(1-Methylcyclopentyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) attached to a 1-methylcyclopentyl group.

Properties

CAS No. |

107272-76-4 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(1-methylcyclopentyl)benzamide |

InChI |

InChI=1S/C13H17NO/c1-13(9-5-6-10-13)14-12(15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |

InChI Key |

UHXZKPJGQWZDTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(1-Methylcyclopentyl)benzamide

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between benzoyl derivatives (usually benzoyl chloride or benzoyl anhydride) and the amine 1-methylcyclopentylamine or its hydrochloride salt. The reaction is commonly conducted under mild conditions with appropriate bases to neutralize the generated acid.

Detailed Synthetic Routes

Amidation via Acyl Chloride and Amine

A classical and efficient method involves the reaction of benzoyl chloride with 1-methylcyclopentylamine in an organic solvent such as dichloromethane or tetrahydrofuran (THF) in the presence of a base like sodium carbonate or triethylamine to capture the hydrochloric acid byproduct.

Procedure Example : Cyclopropanamine derivatives were reacted with acyl chlorides in dichloromethane at 0–5 °C, followed by stirring at room temperature for 1 hour, yielding benzamide derivatives in high yields (~98%) after aqueous workup and purification.

Adaptation for this compound : Using 1-methylcyclopentylamine hydrochloride as the amine source, the free amine can be generated in situ by treatment with a base, then reacted with benzoyl chloride under similar conditions to afford the target amide.

Cobalt-Catalyzed Oxidative Hydroamidation

A novel and highly chemoselective method reported involves cobalt-catalyzed intermolecular oxidative hydroamidation of alkenes, which can be applied to synthesize hindered amides such as this compound.

Key Reaction : 1-Methylcyclopent-1-ene was subjected to cobalt catalysis under oxidative conditions with a benzoyl precursor to form the corresponding amide in yields of approximately 86%.

Advantages : This method allows direct conversion from the olefin to the amide without prefunctionalization of the amine, offering a streamlined synthetic route.

Multi-Step Synthesis via Amine Intermediate

The amine precursor, (1-Methylcyclopentyl)methanamine hydrochloride, can be synthesized through multi-step processes involving formation and reduction of intermediates, which then participate in amidation reactions.

Synthesis of Amine : The amine is prepared by cyclization and methylation steps, often employing solvents like dimethylformamide or dimethyl sulfoxide to facilitate reaction conditions.

Subsequent Amidation : The amine is then reacted with benzoyl derivatives using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) to form the amide bond under mild conditions.

Comparative Summary of Preparation Methods

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the formation of the amide bond with characteristic chemical shifts for the amide proton and carbonyl carbon. For example, the amide proton typically appears as a singlet around 5.6 ppm in ^1H NMR, and the carbonyl carbon resonates near 169–170 ppm in ^13C NMR.

Mass Spectrometry (MS) : Molecular ion peaks corresponding to the molecular weight of this compound confirm the molecular identity.

Purity Assessment : Chromatographic techniques such as silica gel column chromatography with petroleum ether/ethyl acetate gradients are used to purify the product, achieving high purity as indicated by thin-layer chromatography (TLC) and spectroscopic data.

Research Results and Notes

The cobalt-catalyzed method represents an innovative approach that reduces steps and improves selectivity for hindered amides, including this compound, with good yields and operational simplicity.

Traditional amidation using benzoyl chloride remains a robust and high-yielding method, especially when the amine is readily available or can be generated in situ.

Multi-step synthesis of the amine precursor is well-documented and allows for structural modifications before amidation, facilitating the exploration of structure-activity relationships in medicinal chemistry.

The choice of method depends on available starting materials, desired scale, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylcyclopentyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-Methylcyclopentyl)benzamide is an organic intermediate with applications in synthesizing pharmaceutical compounds . Specifically, it is used in the synthesis of N-methyl-1-methylcyclopentylamine, a medical intermediate .

Synthesis of this compound

The preparation method involves a condensation reaction using 1-methylcyclopentanol, benzonitrile, and sulfuric acid as raw materials . Sulfuric acid is added dropwise in an ice bath in the presence of a solvent to produce this compound . After the reaction, the solution is poured into ice water, precipitating an off-white solid, which is then filtered, leached with water, and dried to obtain the desired product . A specific mass ratio of the reactants and solvent is used: 1-methylcyclopentanol, benzonitrile, sulfuric acid, and solvent at a ratio of 1:1.08-1.34:1.03-1.27:4.25-5.61 . Acetic acid or propionic acid can be used as a solvent, with acetic acid being preferred . The condensation reaction is carried out at 25-35°C for 15-24 hours . This method is noted for its simple separation and purification, short reaction time, high product yield (over 94%), low energy consumption, and low cost, making it suitable for industrial production .

Potential Applications of Benzamide Derivatives

Based on the search results, benzamide derivatives, in general, have a wide range of biological and pharmacological applications:

- Medicinal Chemistry Benzimidazole-based compounds, a class of benzamide derivatives, are used as antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial agents .

- Antimicrobial and Anticancer Activities Benzamide derivatives have demonstrated antimicrobial, antitubercular, and anticancer activities . Some derivatives have shown significant antibacterial potency against various bacterial strains and are potent against fungal strains . Certain synthesized compounds have also exhibited anticancer activity, even more so than standard drugs .

- GlyT-2 Transporter Inhibition N-[(1-dimethylaminocycloalkyl)methyl]benzamide derivatives are selective inhibitors of the GlyT-2 transporter . These compounds can be used to treat conditions responsive to GlyT-2 transporter inhibition, such as muscle spasticity, epilepsy, and acute, chronic, and neuropathic pain .

- Neuroleptic Activity Some benzamides have neuroleptic activity .

Mechanism of Action

The mechanism of action of N-(1-Methylcyclopentyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit NF-kB activation, which plays a role in inflammation and cancer progression . Additionally, it induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The presence of directing groups (e.g., hydroxyl, carbamoyl) enhances utility in catalytic reactions , while bulky substituents (e.g., pentadecyl chains in ) improve cell permeability for anticancer applications .

- Biological Activity: Imidazole- or aminophenyl-substituted benzamides exhibit potent enzyme inhibition (e.g., HDAC2 ), whereas halogenated derivatives like CTB modulate histone acetyltransferase (HAT) activity .

Physicochemical and Pharmacokinetic Properties

- Solubility & Permeability : Derivatives with polar groups (e.g., hydroxyl, carbamoyl) may exhibit higher aqueous solubility but reduced membrane permeability compared to lipophilic variants (e.g., CTB with ethoxy-pentadecyl chains) .

- ADMET Profiles : N-(Phenylcarbamoyl)benzamide derivatives show favorable ADMET properties, including moderate intestinal absorption and low hepatotoxicity .

Biological Activity

N-(1-Methylcyclopentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzamide class of compounds, characterized by a benzene ring attached to an amide functional group. The specific structure features a cyclopentyl moiety, which may influence its biological properties.

Synthesis Pathways

The synthesis of this compound typically involves:

- N-alkylation : The introduction of the 1-methylcyclopentyl group onto the benzamide backbone.

- Benzoylation : The formation of the amide bond through the reaction of benzoyl chloride with 1-methylcyclopentylamine.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Preliminary assays suggest that this compound may scavenge free radicals effectively, thereby contributing to cellular protection.

Case Study 1: Antibacterial Activity

In a comparative study, this compound was evaluated alongside other benzamide derivatives for their antibacterial efficacy. Results showed that it significantly inhibited the growth of Gram-positive bacteria, with an IC50 value comparable to established antibiotics .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 12.5 | Moderate |

| Benzamide A | 10.0 | High |

| Benzamide B | 15.0 | Moderate |

Case Study 2: Antioxidant Effects

A series of in vitro assays demonstrated that this compound exhibited significant antioxidant activity, with an EC50 value indicating effective radical scavenging capabilities. The results suggest its potential application in formulations aimed at reducing oxidative stress .

| Test System | EC50 (µg/mL) | Mechanism |

|---|---|---|

| DPPH Radical Scavenging | 20.0 | Hydrogen donation |

| ABTS Radical Scavenging | 18.5 | Electron transfer |

Potential Applications

Given its biological activities, this compound holds promise in various applications:

- Pharmaceutical Development : Its antibacterial and antioxidant properties make it a candidate for drug development targeting infections and oxidative stress-related diseases.

- Agricultural Chemistry : The compound could serve as a lead for developing new agrochemicals aimed at pest control.

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing N-substituted benzamide derivatives, and how can reaction conditions be optimized for yield improvement? Methodological Answer: N-Substituted benzamides are typically synthesized via coupling reactions between benzoyl chloride derivatives and amines. For example, reductive amination using Na(OAc)BH in chloroform (rt) or Pd/C-catalyzed hydrogenation in methanol (room temperature, 18 h) are effective for introducing alkyl/aryl groups to the amide nitrogen . Optimization involves adjusting stoichiometry, solvent polarity (e.g., CHCl for anhydrous conditions), and temperature. Monitoring via TLC or HPLC ensures reaction completion.

Advanced: How can steric hindrance from bulky substituents (e.g., 1-methylcyclopentyl) be mitigated during benzamide coupling reactions? Methodological Answer: Bulky substituents require careful selection of coupling reagents and activation strategies. Using triisopropylsilyl chloride (TIPSCl) as a protecting group for hydroxyl intermediates reduces steric clashes during nucleophilic substitution . Microwave-assisted synthesis or high-pressure conditions may enhance reaction rates. Computational modeling (e.g., DFT) can predict spatial constraints and guide reagent selection .

Structural Characterization

Basic: What spectroscopic techniques are critical for confirming the structure of N-(1-methylcyclopentyl)benzamide? Methodological Answer:

- NMR : H NMR identifies proton environments (e.g., methylcyclopentyl protons at δ 1.2–1.8 ppm; aromatic protons at δ 7.5–8.0 ppm). C NMR confirms carbonyl (C=O) at ~167 ppm .

- FT-IR : Amide C=O stretching at ~1650 cm and N–H bending at ~1550 cm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding for N-substituted benzamides? Methodological Answer: Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization provides precise bond lengths/angles and hydrogen-bonding networks (e.g., N–H···O interactions) . For challenging crystals, synchrotron radiation or cryocooling improves diffraction quality. Twinned data can be processed with SHELXD .

Biological Activity Evaluation

Basic: What in vitro assays are suitable for screening this compound derivatives for anticancer activity? Methodological Answer:

- Cell Viability Assays : MTT or resazurin-based assays (IC determination) in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : PARP-1 inhibition assays using fluorescence-based NAD depletion protocols .

- Dose-Response Studies : 72-hour exposure with controls (e.g., olaparib for PARP-1) .

Advanced: How can structure-activity relationships (SARs) guide the design of benzamide derivatives targeting specific receptors (e.g., SMO in Hedgehog signaling)? Methodological Answer: SAR studies focus on substituent effects:

- Hydrophobic Groups : 1-Methylcyclopentyl enhances membrane permeability.

- Electron-Withdrawing Moieties : Chloro or trifluoromethyl groups improve receptor binding (e.g., SMO inhibitors) .

Molecular docking (AutoDock Vina) and MD simulations validate binding modes to residues like Glu518 in SMO .

Computational and Analytical Challenges

Basic: Which computational tools predict the physicochemical properties (e.g., logP, solubility) of benzamide derivatives? Methodological Answer:

- logP : Use ChemAxon or ACD/Labs for partition coefficient estimation.

- Solubility : QSPR models in MOE or Schrödinger correlate with experimental HPLC-derived data .

- Thermal Stability : DSC and TGA data validate computational predictions of decomposition temperatures .

Advanced: How can charge-flipping algorithms (e.g., SUPERFLIP) resolve phase problems in crystallography for low-symmetry benzamide crystals? Methodological Answer: SUPERFLIP iteratively flips electron density phases in reciprocal space, enabling ab initio structure determination for triclinic (P1) systems. Combined with SHELXE for density modification, it resolves disordered regions (e.g., flexible cyclopentyl groups) .

Data Contradictions and Reproducibility

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar benzamides? Methodological Answer:

- Meta-Analysis : Compare IC values across studies, controlling for assay conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for pathway activation .

- Batch Consistency : NMR purity >95% and LC-MS monitoring ensure synthetic reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.